methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate
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Overview
Description
Methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate typically involves the bromination of 2-cyclopropylpyridine-4-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The esterification step involves the use of methanol and a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-cyclopropylpyridine-4-carboxylate
- Methyl 5-fluoro-2-cyclopropylpyridine-4-carboxylate
- Methyl 5-iodo-2-cyclopropylpyridine-4-carboxylate
Uniqueness
Methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can be selectively substituted, making it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
2092503-72-3 |
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Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)7-4-9(6-2-3-6)12-5-8(7)11/h4-6H,2-3H2,1H3 |
InChI Key |
JJZSVHBWGYNQRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Br)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
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